4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride again to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{4-[(4-fluorobenzoyl)amino]phenoxy}phenylbenzamide
- 3-fluoro-N-{4-[(3-fluorobenzoyl)amino]phenoxy}phenylbenzamide
- 2-fluoro-N-{4-[(2-fluorobenzoyl)amino]phenoxy}phenylbenzamide
Uniqueness
4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of cyclohexyl and benzamide groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H20F2N2O2 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-8,17-18H,9-12H2,(H,23,25)(H,24,26) |
InChI Key |
SUKFCWKWQLQASY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.